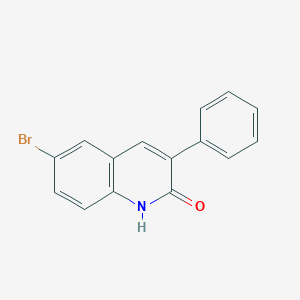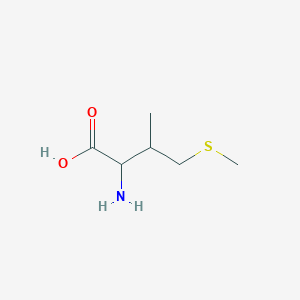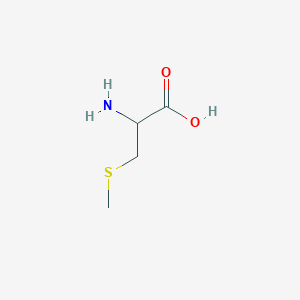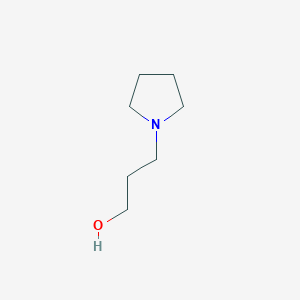
Alumane;chromium;cobalt;molybdenum;nickel;titanium;tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The seven metallic elements, alumane, chromium, cobalt, molybdenum, nickel, titanium, and tungsten, have been widely used in scientific research applications due to their unique properties. These metals have been utilized in various fields, including material science, chemistry, and biology.
Wirkmechanismus
The mechanism of action of these metals varies depending on the specific application. For example, alumane can improve the mechanical properties of alloys due to its high strength and low density. Chromium can improve the corrosion resistance of stainless steel due to its ability to form a protective oxide layer. Cobalt can enhance the magnetic properties of magnets due to its high magnetic permeability. Molybdenum can improve the strength and toughness of alloys due to its ability to form carbides. Nickel can improve the electrochemical properties of batteries due to its high conductivity. Titanium can improve the strength and corrosion resistance of alloys due to its high strength-to-weight ratio. Tungsten can improve the hardness and wear resistance of alloys due to its high melting point.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of these metals vary depending on the specific application. For example, alumane has no known biochemical or physiological effects. Chromium can be toxic if ingested in large amounts. Cobalt can cause respiratory problems if inhaled. Molybdenum is an essential trace element required for the function of enzymes. Nickel can cause allergic reactions in some individuals. Titanium is biocompatible and has been used in medical implants. Tungsten can cause lung damage if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
These metals have various advantages and limitations when used in lab experiments. For example, alumane has high strength and low density, making it ideal for use in high-performance alloys. Chromium has excellent corrosion resistance, making it ideal for use in harsh environments. Cobalt has high magnetic permeability, making it ideal for use in magnetic materials. Molybdenum has excellent strength and toughness, making it ideal for use in high-stress applications. Nickel has high conductivity, making it ideal for use in electrical applications. Titanium has high strength-to-weight ratio, making it ideal for use in aerospace applications. Tungsten has high melting point, making it ideal for use in high-temperature applications.
Zukünftige Richtungen
There are numerous future directions for the use of these metals in scientific research. For example, alumane could be used in the development of lightweight and high-strength alloys for use in the automotive industry. Chromium could be utilized in the development of new corrosion-resistant coatings for use in the marine industry. Cobalt could be used in the development of new battery technologies for use in electric vehicles. Molybdenum could be utilized in the development of new catalysts for use in the chemical industry. Nickel could be used in the development of new materials for use in electronics. Titanium could be utilized in the development of new medical implants with improved biocompatibility. Tungsten could be used in the development of new materials for use in high-temperature applications, such as nuclear reactors.
Conclusion:
In conclusion, the seven metallic elements, alumane, chromium, cobalt, molybdenum, nickel, titanium, and tungsten, have been widely used in scientific research applications. These metals have unique properties that make them ideal for use in various fields, including material science, chemistry, and biology. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of these metals have been discussed in this paper. Further research and development of these metals could lead to new and innovative applications in various industries.
Synthesemethoden
The synthesis method for these metals varies depending on the specific application. For example, alumane can be synthesized through a solid-state reaction between aluminum and magnesium. Chromium can be obtained through the reduction of chromite ore with carbon. Cobalt can be produced through the reduction of cobalt oxide with aluminum. Molybdenum can be synthesized through the reduction of molybdenum oxide with hydrogen. Nickel can be obtained through the reduction of nickel oxide with hydrogen. Titanium can be produced through the reduction of titanium tetrachloride with magnesium. Tungsten can be synthesized through the reduction of tungsten oxide with hydrogen.
Wissenschaftliche Forschungsanwendungen
These metals have been widely used in scientific research applications. For example, alumane has been used in the development of high-performance alloys. Chromium has been utilized in the production of stainless steel. Cobalt has been used in the production of magnets and batteries. Molybdenum has been utilized in the production of alloys and catalysts. Nickel has been used in the production of coins, jewelry, and batteries. Titanium has been utilized in the production of aircraft and spacecraft components. Tungsten has been used in the production of filaments for incandescent light bulbs.
Eigenschaften
CAS-Nummer |
107793-48-6 |
|---|---|
Produktname |
Alumane;chromium;cobalt;molybdenum;nickel;titanium;tungsten |
Molekularformel |
AlCoCrH3MoNiTiW |
Molekulargewicht |
524.3 g/mol |
InChI |
InChI=1S/Al.Co.Cr.Mo.Ni.Ti.W |
InChI-Schlüssel |
HACJRKFSJFUNOH-UHFFFAOYSA-N |
SMILES |
[Al].[Ti].[Cr].[Co].[Ni].[Mo].[W] |
Kanonische SMILES |
[Al].[Ti].[Cr].[Co].[Ni].[Mo].[W] |
Synonyme |
22(S)-24-homo-26,26,26,27,27,27-hexafluoro-1alpha,22,25-trihydroxyvitamin D3 DD 003 DD-003 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)
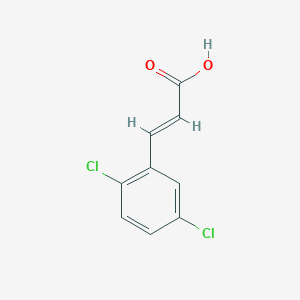
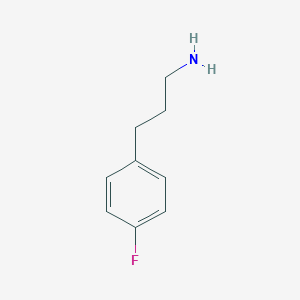
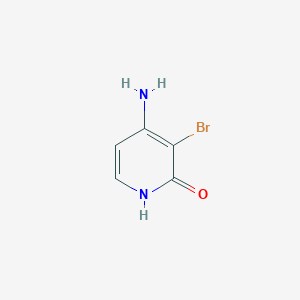
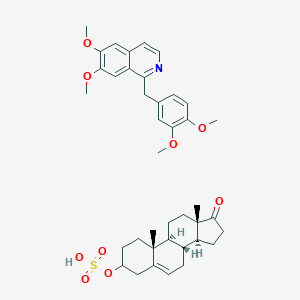
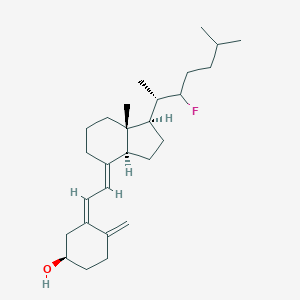
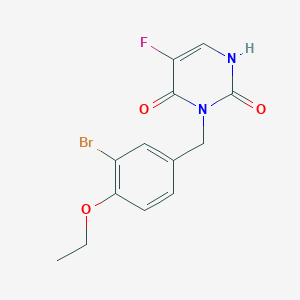

![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
